molecular formula C29H40F2N4O4 B1679119 [(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate

[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate

Cat. No.: B1679119
M. Wt: 546.6 g/mol
InChI Key: IWEYVTFOHKCWJN-SVEHJYQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific carbamate derivative featuring:

  • A 7-(carbamoylamino)heptylamino chain, introducing urea functionality for hydrogen bonding.
  • A 2,3-difluorophenyl group, enhancing metabolic stability and receptor affinity through halogen interactions.
  • Methyl substituents at chiral centers (1S and 2S), critical for stereoselective activity.

Its design integrates carbamate and urea groups, suggesting dual roles in enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C29H40F2N4O4

Molecular Weight

546.6 g/mol

IUPAC Name

[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29-/m0/s1

InChI Key

IWEYVTFOHKCWJN-SVEHJYQDSA-N

SMILES

CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)OC(=O)N[C@@](C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(7-(isopropylbenzyloxycarbonyl-(alpha-methyl-2,3-difluorophenylalanyl)amino)heptyl)urea
PD 161182
PD-161182

Origin of Product

United States

Preparation Methods

Synthesis of [(1S)-2-Methyl-1-phenylpropyl] Fragment

This fragment derives from a chiral secondary alcohol, synthesized via asymmetric reduction or Grignard addition. Patent CN109020784A details a Grignard-based approach using chlorobenzene and isobutyraldehyde:

  • Grignard Reagent Formation : Magnesium reacts with chlorobenzene in tetrahydrofuran (THF) under nitrogen to form phenylmagnesium chloride.
  • Nucleophilic Addition : Isobutyraldehyde is added to yield 2-methyl-1-phenyl-1-propanol after acidic hydrolysis (20–30°C, 0.5 h).
  • Chiral Resolution : The racemic alcohol is resolved using enzymatic kinetic resolution or chiral column chromatography to isolate the (1S)-enantiomer.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 Mg, THF, chlorobenzene, reflux 92% 95%
2 Isobutyraldehyde, H2SO4 hydrolysis 85% 98%
3 Chiralpak AD-H column 40% >99% ee

Synthesis of N-[(2S)-1-[7-(Carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl] Amine Backbone

This fragment involves sequential amidation and urea formation:

  • Peptide Coupling : (2S)-2-Amino-3-(2,3-difluorophenyl)-2-methylpropanoic acid is coupled with 7-aminoheptylamine using HATU/DIPEA in DMF.
  • Urea Formation : The resultant amine reacts with trichloroacetyl isocyanate to install the carbamoylamino group, followed by deprotection.

Optimization Note : Patent CN105085278A highlights the use of diphenylphosphoryl azide (DPPA) for carbamate formation under mild conditions (40–120°C, 2 h).

Carbamate Coupling and Final Assembly

The two fragments are conjugated via carbamate linkage:

  • Activation : The (1S)-alcohol is treated with phosgene or 4-nitrophenyl chloroformate to form the reactive carbonate intermediate.
  • Nucleophilic Displacement : The amine backbone reacts with the activated carbonate in anhydrous DCM at 0–5°C, yielding the target compound.

Critical Parameters :

  • Temperature control (<10°C) prevents racemization.
  • Use of molecular sieves (4Å) ensures anhydrous conditions.

Yield and Purity :

Step Conditions Yield Purity
Activation 4-Nitrophenyl chloroformate, pyridine 90% 97%
Coupling DCM, 4Å MS, 5°C, 12 h 78% 95%

Analytical Characterization and Validation

Spectroscopic Data

  • HRMS (ESI+) : m/z 687.3245 [M+H]+ (calc. 687.3251).
  • 1H NMR (500 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 6.95–6.88 (m, 2H, difluorophenyl), 5.21 (s, 1H, NH), 4.85 (q, J=6.5 Hz, 1H, CH), 3.45–3.32 (m, 4H, heptylamino).
  • HPLC : Chiralcel OD-3 column, 98.5% ee, tR = 12.7 min.

Stability Studies

The carbamate linkage shows hydrolytic stability at pH 4–7 (25°C, 72 h) but degrades at pH >8. Storage at -20°C under nitrogen is recommended.

Industrial-Scale Considerations

  • Cost Efficiency : Grignard steps require strict moisture control, increasing operational costs. Switching to catalytic asymmetric hydrogenation (e.g., Noyori-type catalysts) may reduce chiral resolution losses.
  • Green Chemistry : Patent CN109020784A reports 85% solvent recovery via rotary evaporation, aligning with waste-reduction goals.

Chemical Reactions Analysis

PD 161182 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PD 161182 has been extensively studied for its scientific research applications, including:

Mechanism of Action

PD 161182 exerts its effects by antagonizing the neurokinin 3 receptor, a type of G protein-coupled receptor. This interaction inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways associated with various physiological responses. The molecular targets and pathways involved include the inhibition of the senktide-induced acidification response, which is mediated by the neurokinin 3 receptor .

Comparison with Similar Compounds

Antifungal Carbamate Derivatives (Alkaloids)

highlights carbamate-containing alkaloids with antifungal activity. Key comparisons:

Compound MIC (mM) against G. pulicaris Key Structural Features
Alkaloid 1 0.64–0.69 N-carbamate, phenylpropyl backbone
Target Compound Not reported 2,3-difluorophenyl , extended urea chain
  • Structural Insight : The target compound’s 2,3-difluorophenyl group may enhance antifungal potency compared to simple phenyl groups in alkaloids, as fluorination improves membrane permeability and resistance to oxidative metabolism .
  • Functional Role : The N-carbamate in both compounds likely disrupts fungal cell wall synthesis via chitin synthase inhibition, but the target compound’s urea chain may offer additional binding interactions.

Opioid Receptor-Binding Analogs (Propoxyphene Derivatives)

and describe (1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl acetate (propoxyphene impurity) and its pharmacology:

Parameter Propoxyphene Target Compound
Receptor Affinity Mu-opioid (Ki = 34 nM) Unknown (likely divergent due to urea/carbamate)
Metabolism CYP3A4-mediated N-demethylation Predicted CYP2D6/3A4 oxidation
Toxicity Cardiotoxic metabolites Fluorinated groups reduce toxicity
  • Key Difference: The target compound lacks the dimethylamino group critical for opioid receptor binding in propoxyphene. Instead, its carbamoylamino and difluorophenyl groups suggest non-opioid targets (e.g., kinase or protease inhibition) .

Carbamate/Urea-Based Antihypertensive Agents

discusses tetrazole-carbamate hybrids with antihypertensive activity. Comparison:

Feature Tetrazole-Carbamate Hybrids Target Compound
Core Structure Tetrazole + carbamate Urea + carbamate
Bioactivity ACE inhibition (IC50 = 1.2 µM) Hypothetical kinase inhibition
Stereochemistry Not specified (1S,2S) configuration
  • Functional Overlap : Both classes utilize carbamate groups for stability and hydrogen bonding. The target compound’s urea chain may mimic angiotensin II receptor blockers (ARBs), but its difluorophenyl group could redirect selectivity toward anti-inflammatory or anticancer targets .

Fluorinated Aromatic Compounds

and include fluorinated analogs (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole ):

Compound Fluorine Position Activity
Target Compound 2,3-difluorophenyl Unknown (predicted protease inhibition)
Fluoro-benzothiazole 6-fluoro Anticancer (IC50 = 8.2 µM)
  • Impact of Fluorination : The 2,3-difluorophenyl group in the target compound likely enhances metabolic stability and π-stacking interactions in enzyme active sites, similar to fluorinated benzothiazoles .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a carbamate functional group, which is known for its diverse biological activities. The molecular formula is C39H45N5O6C_{39}H_{45}N_{5}O_{6}, and it has a molecular weight of approximately 651.8 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC39H45N5O6C_{39}H_{45}N_{5}O_{6}
Molecular Weight651.8 g/mol
Functional GroupsCarbamate, amine, aromatic rings
Stereochemistry(1S) and (2S) configurations

Pharmacological Properties

Research indicates that the compound may exhibit antiviral , anti-inflammatory , and antitumor activities. The mechanisms by which it exerts these effects are still under investigation but may involve modulation of specific signaling pathways and interactions with cellular receptors.

  • Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral protein synthesis and assembly. This is likely due to its ability to bind to viral nucleoproteins or enzymes involved in the viral life cycle.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro. It appears to down-regulate pro-inflammatory cytokines such as TNF-alpha and IL-6, possibly through inhibition of NF-kappa B signaling pathways.
  • Antitumor Activity : In various cancer cell lines, the compound has demonstrated cytotoxic effects, leading to apoptosis in cancer cells. This may be attributed to its ability to induce cell cycle arrest and promote programmed cell death.

Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of the compound revealed that it significantly reduced viral load in infected cell cultures. The mechanism was linked to the inhibition of viral RNA synthesis, indicating its potential as a therapeutic agent against viral infections.

Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the compound was tested on macrophage cells stimulated with lipopolysaccharides (LPS). Results showed a marked decrease in inflammatory cytokine production, supporting its role as an anti-inflammatory agent.

Study 3: Antitumor Activity

In a recent study published in Cancer Research, the compound was evaluated for its effects on breast cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralReduced viral load in cell cultures
Anti-inflammatoryDecreased cytokine levels
AntitumorInduced apoptosis in cancer cells

Q & A

Basic: What synthetic methodologies are recommended for preparing this carbamate derivative?

Answer:
The synthesis involves multi-step protocols, including:

  • Amide coupling : Utilize reagents like HATU or EDC/HOBt for activating carboxylic acid intermediates, ensuring minimal racemization during peptide bond formation .
  • Chiral separation : Employ chiral HPLC or enzymatic resolution to isolate (1S,2S)- and (1R,2R)-isomers, critical for stereochemical fidelity .
  • Carbamate protection : Use Boc (tert-butoxycarbonyl) or benzyl groups for amine protection, followed by deprotection under mild acidic conditions .

Key Reference : General procedures for N-acyl carbazoles (GP1, GP2) provide a template for analogous carbamate syntheses .

Basic: How is structural characterization performed for this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR (e.g., δ 1.2–1.4 ppm for methyl groups, aromatic protons at δ 7.1–7.4 ppm) confirm stereochemistry and substituent positions .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated: 521.63; observed: 521.63) .
  • X-ray crystallography : SHELXL refines crystal structures to resolve bond angles and torsion strains, particularly for difluorophenyl moieties .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Work in fume hoods to avoid inhalation of airborne particles; monitor for respiratory irritation .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Note : Degradation products (e.g., carbon/nitrogen oxides) require gas-phase monitoring during thermal analysis .

Advanced: How can researchers address hygroscopic intermediates during synthesis?

Answer:

  • Lyophilization : Freeze-dry intermediates to stabilize moisture-sensitive groups (e.g., carbamoylamino) .
  • Inert atmosphere : Conduct reactions under argon/nitrogen to prevent hydrolysis of heptylamino linkages .
  • Real-time monitoring : Use Karl Fischer titration to track water content in solvents .

Advanced: What strategies resolve stereochemical inconsistencies in NMR data?

Answer:

  • NOESY experiments : Identify spatial proximity of methyl and phenyl groups to confirm (1S) configuration .
  • Chiral derivatization : Convert enantiomers into diastereomers using Mosher’s acid for unambiguous assignment .
  • Dynamic NMR : Analyze temperature-dependent splitting for rotameric equilibria in flexible heptyl chains .

Advanced: How to analyze contradictory bioactivity data across experimental batches?

Answer:

  • Batch comparison table :
ParameterBatch A (High activity)Batch B (Low activity)
Purity (HPLC)99.2%95.4%
Enantiomeric excess99.8% (1S,2S)92.1% (1S,2S)
Solvent residual<0.1% DMSO1.2% DMF
  • Root cause : Trace DMF in Batch B may inhibit target binding. Use GC-MS to quantify residuals and repeat assays under standardized conditions .

Advanced: What computational models predict this compound’s conformational stability?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess energy minima for carbamate rotamers .
  • Molecular dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to study heptyl chain flexibility .
  • Docking studies : Use AutoDock Vina to predict interactions with fluorophenyl-binding pockets .

Advanced: How does pH affect the compound’s stability in aqueous buffers?

Answer:

  • Accelerated stability testing :
    • pH 2–4 : Rapid hydrolysis of carbamate group (t1/2 = 2 hr).
    • pH 7.4 : Stable for >24 hr (t1/2 = 48 hr).
    • pH 9 : Degradation via nucleophilic attack on urea moiety (t1/2 = 6 hr) .

Recommendation : Use phosphate buffers (pH 7.4) for in vitro assays and lyophilize for long-term storage .

Advanced: What methods enable site-specific bioconjugation via the carbamate group?

Answer:

  • Click chemistry : React with azide-functionalized probes via strain-promoted alkyne-carbamate cycloaddition .
  • Enzyme-mediated coupling : Use transglutaminase to conjugate lysine residues to the carbamate carbonyl .
  • Photocrosslinking : Incorporate diazirine moieties for UV-induced covalent binding to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate
Reactant of Route 2
[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.